molecular formula C15H16BrClN2O2S B12220682 Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide

Cat. No.: B12220682
M. Wt: 403.7 g/mol
InChI Key: OKFBVBJWMJNIFD-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is further substituted with a chlorophenyl group and a methyl ester. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide typically involves a multi-step process. One common method starts with the condensation of 4-chlorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the thiazolopyrimidine core. The final step involves esterification with methanol and subsequent conversion to the hydrobromide salt using hydrobromic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the copper ions in the enzyme’s active site . Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosinase and provide neuroprotection makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H16BrClN2O2S

Molecular Weight

403.7 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

InChI

InChI=1S/C15H15ClN2O2S.BrH/c1-9-12(14(19)20-2)13(10-3-5-11(16)6-4-10)18-7-8-21-15(18)17-9;/h3-6,13H,7-8H2,1-2H3;1H

InChI Key

OKFBVBJWMJNIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OC.Br

Origin of Product

United States

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